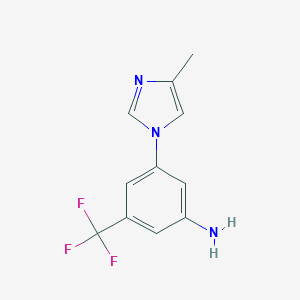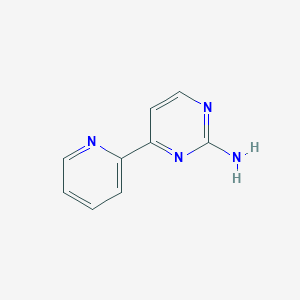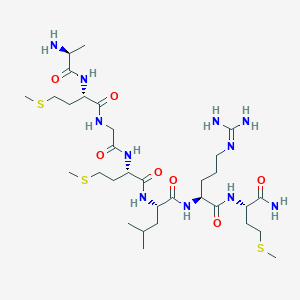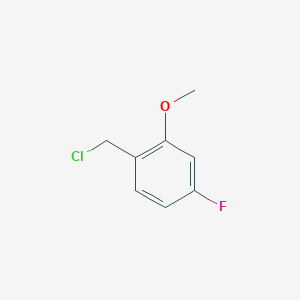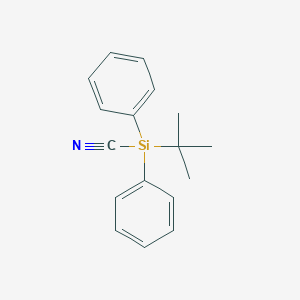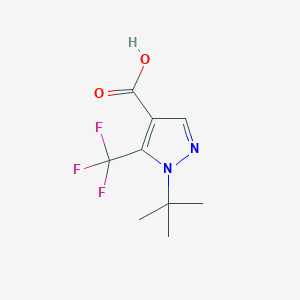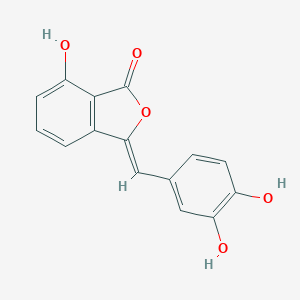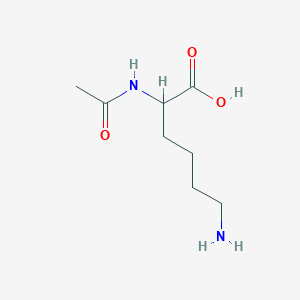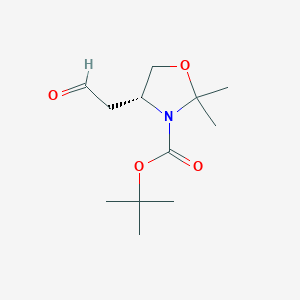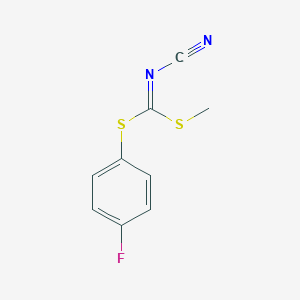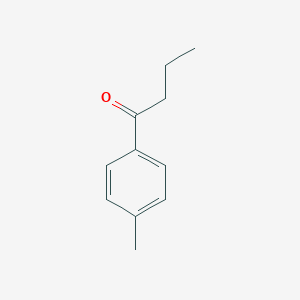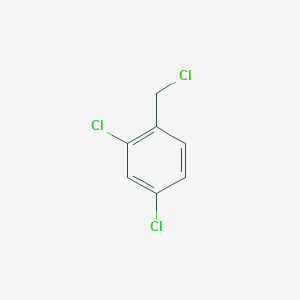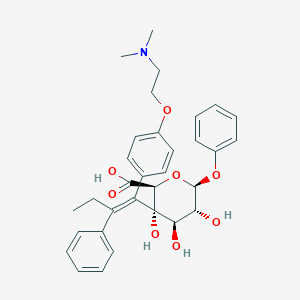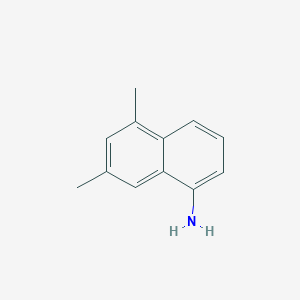
5,7-Dimethylnaphthalen-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,7-Dimethylnaphthalen-1-amine is a chemical compound that has been extensively studied in scientific research due to its potential applications in various fields. This compound is also known as 5,7-dimethyl-1-naphthylamine or DMN. It has a molecular formula of C12H13N and a molecular weight of 171.24 g/mol.
Mechanism Of Action
The mechanism of action of 5,7-Dimethylnaphthalen-1-amine is not fully understood. However, it is believed to act as an inhibitor of the enzyme dihydrofolate reductase (DHFR), which is involved in the synthesis of DNA. By inhibiting DHFR, DMN can prevent the synthesis of DNA and ultimately inhibit the growth of cancer cells.
Biochemical And Physiological Effects
5,7-Dimethylnaphthalen-1-amine has been shown to have both biochemical and physiological effects. In vitro studies have shown that DMN can inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. In vivo studies have shown that DMN can inhibit the growth of tumors in animal models. However, the toxicity of DMN in humans is not fully understood and further studies are needed to determine its safety and efficacy.
Advantages And Limitations For Lab Experiments
One of the advantages of using 5,7-Dimethylnaphthalen-1-amine in lab experiments is its unique chemical properties, which make it a useful building block for the synthesis of various compounds. However, one of the limitations of using DMN in lab experiments is its potential toxicity, which requires careful handling and disposal.
Future Directions
There are several future directions for the study of 5,7-Dimethylnaphthalen-1-amine. One direction is to further investigate its potential use as an antitumor agent and to determine its safety and efficacy in human clinical trials. Another direction is to explore its potential use in the fabrication of OLEDs and other electronic devices. Additionally, further studies are needed to fully understand the mechanism of action of DMN and its potential applications in various fields.
Synthesis Methods
The synthesis of 5,7-Dimethylnaphthalen-1-amine can be achieved through various methods. One of the most common methods involves the reaction of 5,7-dimethylnaphthalene with hydroxylamine hydrochloride in the presence of a catalyst such as copper(II) sulfate pentahydrate. The reaction takes place under reflux conditions and yields 5,7-Dimethylnaphthalen-1-amine as a solid product.
Scientific Research Applications
5,7-Dimethylnaphthalen-1-amine has been studied extensively for its potential applications in various fields such as organic synthesis, material science, and medicinal chemistry. In organic synthesis, DMN has been used as a building block for the synthesis of various compounds due to its unique chemical properties. In material science, DMN has been used as a dopant in the fabrication of organic light-emitting diodes (OLEDs) due to its high electron affinity and good electron transport properties. In medicinal chemistry, DMN has been studied for its potential use as an antitumor agent due to its ability to inhibit the growth of cancer cells.
properties
CAS RN |
147034-11-5 |
|---|---|
Product Name |
5,7-Dimethylnaphthalen-1-amine |
Molecular Formula |
C12H13N |
Molecular Weight |
171.24 g/mol |
IUPAC Name |
5,7-dimethylnaphthalen-1-amine |
InChI |
InChI=1S/C12H13N/c1-8-6-9(2)10-4-3-5-12(13)11(10)7-8/h3-7H,13H2,1-2H3 |
InChI Key |
NDDYXDGQJRAXHP-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C2C=CC=C(C2=C1)N)C |
Canonical SMILES |
CC1=CC(=C2C=CC=C(C2=C1)N)C |
synonyms |
1-Naphthalenamine,5,7-dimethyl-(9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



